molecular formula C26H24FN3O3S B2734278 2-ethyl-5-{2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 850905-23-6

2-ethyl-5-{2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No.: B2734278
CAS No.: 850905-23-6
M. Wt: 477.55
InChI Key: OJMDXJHKZQFJOE-UHFFFAOYSA-N
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Description

2-ethyl-5-{2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}-1,2,3,4-tetrahydroisoquinolin-1-one is a complex organic compound with a unique structure that includes a fluorophenyl group, a thiophene ring, and a dihydropyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-5-{2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}-1,2,3,4-tetrahydroisoquinolin-1-one typically involves multiple steps. One common approach starts with the preparation of the dihydropyrazole intermediate, which is then coupled with the fluorophenyl and thiophene groups under specific reaction conditions. The final step involves the formation of the isoquinolinone ring through cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-5-{2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}-1,2,3,4-tetrahydroisoquinolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the compound, enhancing its chemical diversity .

Scientific Research Applications

2-ethyl-5-{2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}-1,2,3,4-tetrahydroisoquinolin-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-ethyl-5-{2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-5-{2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}-1,2,3,4-tetrahydroisoquinolin-1-one is unique due to its combination of structural features, including the fluorophenyl, thiophene, and dihydropyrazole groups. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds .

Properties

IUPAC Name

2-ethyl-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O3S/c1-2-29-13-12-19-20(26(29)32)5-3-6-23(19)33-16-25(31)30-22(17-8-10-18(27)11-9-17)15-21(28-30)24-7-4-14-34-24/h3-11,14,22H,2,12-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMDXJHKZQFJOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1=O)C=CC=C2OCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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